Bienvenue dans la boutique en ligne BenchChem!

N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide

Lipophilicity LogP Membrane permeability

N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4), also referred to as N-(3-fluoro-2-methylphenyl)pivalamide, is a fluorinated aromatic amide with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g·mol⁻¹. The compound features a 2,2-dimethylpropanamide (pivalamide) moiety linked to a phenyl ring bearing a fluoro substituent at the meta position and a methyl group at the ortho position relative to the amide linkage.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 811810-61-4
Cat. No. B3387341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
CAS811810-61-4
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=O)C(C)(C)C
InChIInChI=1S/C12H16FNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeySTRHKNYCCKNRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4): Physicochemical Identity and Procurement Baseline


N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4), also referred to as N-(3-fluoro-2-methylphenyl)pivalamide, is a fluorinated aromatic amide with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g·mol⁻¹ . The compound features a 2,2-dimethylpropanamide (pivalamide) moiety linked to a phenyl ring bearing a fluoro substituent at the meta position and a methyl group at the ortho position relative to the amide linkage . Its computed physicochemical profile includes a LogP of 3.19, a polar surface area (PSA) of 29.10 Ų, a density of 1.087 g·cm⁻³, and a predicted boiling point of 311.976 °C at 760 mmHg . The compound is commercially available from multiple suppliers at purities of ≥95% to 98%, typically offered in quantities ranging from 1 g to 1 kg, with a listed price point of approximately $995 for 5 g (95% purity) from one vendor .

Why Generic Substitution Fails for N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4): The Substitution-Pattern Specificity Problem


Within the class of fluorinated phenyl pivalamides, even minor alterations to the aromatic substitution pattern produce measurable shifts in lipophilicity, polar surface area, and downstream reactivity that can alter synthetic outcomes and biological target engagement. The target compound's specific 3-fluoro-2-methyl arrangement is not interchangeable with the 5-fluoro-2-methyl (CAS 916037-73-5), 4-fluoro-3-methyl, or des-methyl 3-fluoro (CAS 81740-17-2) congeners, because each positional isomer presents a distinct electronic and steric environment at the amide bond, influencing both the conformation of the pivalamide moiety and the compound's behavior as a synthetic intermediate in patent-defined CRTh2 antagonist pathways [1]. The quantitative evidence below demonstrates that procurement of an incorrect positional isomer or a halogen-substituted variant will yield a molecule with different LogP, PSA, density, boiling point, and crystallinity—parameters that directly affect purification strategy, formulation compatibility, and structure–activity relationships in downstream applications .

Quantitative Differentiation Evidence for N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 3-Fluoro-2-methyl vs. Des-Methyl 3-Fluoro Congener

The target compound (CAS 811810-61-4) exhibits a LogP of 3.19 compared with 3.46 for the des-methyl analog N-(3-fluorophenyl)-2,2-dimethylpropanamide (CAS 81740-17-2), representing a ΔLogP of −0.27 despite the presence of an additional methyl group on the target . This counterintuitive reduction in calculated lipophilicity is attributable to the ortho-methyl group imposing a conformational twist on the amide that alters the presentation of hydrophobic surface area, a phenomenon consistent with the known 'ortho effect' in substituted acetanilides and pivalamides. The lower LogP of the target predicts reduced passive membrane partitioning relative to the des-methyl comparator, which may be advantageous when lower non-specific binding or reduced hERG channel interaction is sought in a screening cascade.

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area (PSA) Differentiation: Implications for Permeability and Oral Bioavailability Predictors

The target compound (CAS 811810-61-4) possesses a PSA of 29.10 Ų, which is 3.49 Ų lower than the PSA of 32.59 Ų for the des-methyl analog N-(3-fluorophenyl)-2,2-dimethylpropanamide (CAS 81740-17-2) . This PSA reduction arises because the ortho-methyl group sterically shields the amide NH from solvent exposure, effectively reducing the solvent-accessible polar surface. Under the Veber rules for oral bioavailability, a PSA below 140 Ų is required, and both compounds easily satisfy this criterion; however, within a lead optimization program, the 10.7% lower PSA of the target may confer measurably superior passive transcellular permeability, particularly across the blood–brain barrier where PSA values below 60–70 Ų are desirable.

Polar surface area Membrane permeability Drug-likeness Veber rules

Physicochemical Differentiation from 4-Chloro-3-fluoro-2-methylphenyl Analog: Density, Boiling Point, and Crystallinity

Replacement of the C-4 hydrogen in the target compound (CAS 811810-61-4) with a chlorine atom yields N-(4-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 1096113-23-3), which exhibits substantially altered bulk properties: the chloro analog has a 9.6% higher density (1.191 vs. 1.087 g·cm⁻³), a 31.8 °C higher boiling point (343.8 vs. 311.976 °C), and importantly, is a crystalline solid with a reported melting point of 114–116 °C, whereas the target compound lacks a reported melting point and is handled as an oil or low-melting solid under ambient conditions . The molecular weight increases from 209.26 to 243.71 g·mol⁻¹ with chlorine substitution, and the LogP rises from 3.19 to 3.77 (ΔLogP = +0.58), reflecting the significant lipophilicity contribution of the chlorine atom .

Physicochemical properties Crystallinity Purification Process chemistry

Patent-Defined Role as a CRTh2 Antagonist Synthetic Intermediate: Substitution-Pattern Specificity

The target compound (CAS 811810-61-4) is explicitly documented as a reactant used in the preparation of compounds described in patent EP2548863A1, titled 'New CRTh2 Antagonists,' which covers a series of indazole-based antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2 or GPR44) [1]. The patent describes compounds of general formula (I) wherein the phenyl ring attached to the core scaffold bears specific substitution patterns; the 3-fluoro-2-methylphenyl pivalamide serves as a protected amine equivalent that can be deprotected and further elaborated. The specific 3-fluoro-2-methyl arrangement is critical because it positions the fluoro substituent meta to the eventual indazole attachment point and the methyl group ortho to it, creating a steric and electronic environment that has been optimized for CRTh2 binding within the patent's structure–activity relationship (SAR) [1]. While quantitative CRTh2 IC₅₀ data for the target compound itself are not reported (it is a protected intermediate, not the final antagonist), the patent exemplifies compounds derived from related pivalamide-protected anilines that achieve CRTh2 antagonist IC₅₀ values in the nanomolar range (e.g., 17–40 nM in cell-based and whole-blood assays) [2].

CRTh2 antagonist Synthetic intermediate Structure–activity relationship Allergic disease

Synthetic Accessibility: Reported Yield and Mild Reaction Conditions

The synthesis of the target compound (CAS 811810-61-4) from 3-fluoro-2-methylaniline and trimethylacetyl chloride proceeds under mild conditions (triethylamine, tetrahydrofuran, 20 °C, 2 h) with a reported yield of 77% [1]. For comparison, the synthesis of the des-methyl analog N-(3-fluorophenyl)-2,2-dimethylpropanamide (CAS 81740-17-2) from 3-fluoroaniline and trimethylacetyl chloride is reported to proceed with a yield of approximately 98% . The 21-percentage-point lower yield for the target compound is consistent with the steric hindrance imposed by the ortho-methyl group on the aniline nucleophile, which slows acylation kinetics. This yield differential is relevant for procurement decisions because it implies that the target compound carries a higher intrinsic cost of goods than the des-methyl analog, a factor that should be weighed against the target's superior patent-defined utility in CRTh2 antagonist synthesis [1].

Synthetic yield Process chemistry Scalability Procurement

Optimal Application Scenarios for N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 811810-61-4) Based on Quantitative Evidence


CRTh2 (DP2/GPR44) Antagonist Medicinal Chemistry Programs Following the EP2548863A1 Patent Scaffold

The target compound is the designated pivalamide-protected aniline intermediate for constructing the 3-fluoro-2-methylphenyl-substituted indazole core described in the EP2548863A1 patent family. Medicinal chemistry teams synthesizing CRTh2 antagonists for allergic asthma, allergic rhinitis, or atopic dermatitis should procure this specific CAS number to ensure fidelity to the patent-exemplified SAR, where downstream deprotection of the pivalamide yields the free aniline for further elaboration into antagonists with reported CRTh2 IC₅₀ values of 17–40 nM [1]. Substitution with a regioisomeric pivalamide would produce a different final compound not covered by the patent's biological exemplification.

CNS-Targeted Fragment-Based or Lead-Optimization Screening Libraries Requiring Low PSA and Controlled Lipophilicity

With a PSA of 29.10 Ų and a LogP of 3.19, the target compound occupies a favorable physicochemical space for CNS drug discovery—its PSA is well below the ~60–70 Ų threshold empirically associated with blood–brain barrier penetration, and its LogP is within the optimal 1–4 range for CNS drugs [1]. Compared with the des-methyl analog (PSA 32.59 Ų, LogP 3.46), the target offers a 10.7% lower PSA and a 0.27-unit lower LogP, making it the preferred choice when both passive permeability and reduced non-specific binding are prioritized in a CNS screening cascade.

Process Chemistry Scale-Up Where Distillation Feasibility and Thermal Stability Are Critical

The target compound's predicted boiling point of 311.976 °C at atmospheric pressure is 31.8 °C lower than that of the 4-chloro analog (343.8 °C), enabling vacuum distillation at lower temperatures and with reduced thermal degradation risk [1]. The compound's non-crystalline nature (no reported melting point) also simplifies handling in continuous-flow processes where solids handling would require additional engineering controls. These properties make the target compound more amenable to large-scale purification by distillation compared with its higher-boiling, crystalline chloro-substituted analog.

Synthetic Methodology Development Involving Sterically Hindered Anilide Bond Formation

The 77% reported yield for the target compound's synthesis—compared with ~98% for the des-methyl analog—provides a quantifiable baseline for evaluating new acylation catalysts, coupling reagents, or flow-chemistry conditions aimed at overcoming the steric hindrance imposed by ortho-substituted anilines [1]. The target's combination of a sterically demanding aniline (3-fluoro-2-methylaniline) and a bulky acylating agent (trimethylacetyl chloride) makes it an ideal model substrate for benchmarking the efficiency of novel amide bond-forming methodologies, where improvements over the literature yield of 77% serve as a direct performance metric.

Quote Request

Request a Quote for N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.